molecular formula C18H18F3NO5 B2695239 N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide CAS No. 1797762-20-9

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide

Cat. No.: B2695239
CAS No.: 1797762-20-9
M. Wt: 385.339
InChI Key: BICCMGZXNXLFPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Research Evolution of Functionalized Benzamides

Benzamides, characterized by a benzene ring linked to an amide group, have long served as a cornerstone in medicinal chemistry due to their structural versatility and broad pharmacological potential. Early research focused on simple benzamide derivatives, but the introduction of functional groups such as methoxy, hydroxyethyl, and trifluoromethoxy has significantly expanded their therapeutic applicability. For instance, the incorporation of alkoxy groups (e.g., propoxy, allyloxy) into benzamide scaffolds was shown to enhance binding affinity to neuronal nicotinic acetylcholine receptors (nAChRs), as demonstrated in studies of analogs like 8–15 and 19–30 . These modifications improved subtype selectivity, a critical factor in targeting neurological disorders without off-target effects.

The advent of bioisosteric replacement strategies further accelerated benzamide diversification. For example, replacing traditional substituents with 1,2,3-triazole moieties yielded compounds like 3-(1H-1,2,3-triazol-1-yl)benzamides, which exhibited nanomolar-range inhibition of Bcr-Abl mutants in chronic myeloid leukemia (CML) . Concurrently, hybrid structures combining benzamide and sulfonamide pharmacophores emerged as potent inhibitors of acetylcholinesterase (AChE) and carbonic anhydrase (CA) isoforms, with Ki values as low as 4.07 nM for hCA I and 8.91 nM for AChE . Such advancements underscored the importance of strategic functionalization in optimizing bioactivity.

Discovery Context and Scientific Significance

The discovery of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide aligns with efforts to engineer benzamides with enhanced pharmacokinetic and target-binding properties. The 3,4-dimethoxyphenyl moiety, a common feature in neurotransmitter receptor ligands, likely contributes to interactions with hydrophobic binding pockets, while the trifluoromethoxy group improves metabolic stability and membrane permeability—a design principle validated in antimicrobial benzodioxane-benzamides like FZ95 and FZ100 . The hydroxyethyl linker introduces a chiral center, enabling stereoselective interactions with biological targets, as observed in optimized FtsZ inhibitors such as FZ116 .

This compound’s development reflects a broader trend toward multitarget engagement. For instance, dual-acting benzamides inhibiting both CA and AChE have been explored for neurodegenerative diseases , suggesting that the trifluoromethoxy and dimethoxyphenyl groups in this compound could similarly enable multifunctional activity.

Position within Medicinal Chemistry Research

Within medicinal chemistry, N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide occupies a niche at the intersection of neurology and antimicrobial research. Its structural motifs mirror those in nAChR modulators and FtsZ-targeting antibiotics , indicating potential dual applications. The trifluoromethoxy group, a hallmark of modern drug design, is frequently employed to enhance lipophilicity and resistance to oxidative metabolism, as seen in kinase inhibitors like 6q and 6qo .

Furthermore, the compound’s hydroxyethyl group parallels modifications in antiglaucoma sulfonamide-benzamides, where similar linkers improved aqueous solubility without compromising CA inhibition . This strategic balance of hydrophilicity and target affinity positions the compound as a candidate for diseases requiring blood-brain barrier penetration or prolonged systemic exposure.

Research Milestones in Benzamide Derivative Development

Key milestones in benzamide research have paved the way for compounds like N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide:

  • Synthetic Methodology Advances : The adoption of Buchwald-Hartwig amination for constructing arylaminopyridines (e.g., 19–30 ) enabled precise control over benzamide substitution patterns . This technique resolved earlier challenges in coupling chloropyridines, broadening access to diverse analogs.
  • Bioisosteric Innovations : Introducing 1,2,3-triazole rings as phenyl replacements yielded pan-Bcr-Abl inhibitors capable of overcoming imatinib resistance, with IC50 values below 1 nM against T315I mutants .
  • Hybrid Pharmacophores : Merging benzamide and sulfonamide groups produced dual CA/AChE inhibitors, exemplified by 3g (Ki = 4.07 nM for hCA I) and 3f (Ki = 8.91 nM for AChE) .
  • Antimicrobial Breakthroughs : Benzodioxane-benzamides like FZ100 demonstrated sub-μg/mL MICs against MRSA and Bacillus subtilis, validating the role of lipophilic substituents in FtsZ inhibition .

These milestones collectively highlight the iterative optimization of benzamide derivatives, driven by synthetic creativity and mechanistic insights. The target compound embodies this progression, integrating historical lessons into a structurally refined candidate with multifunctional potential.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO5/c1-25-15-8-5-12(9-16(15)26-2)14(23)10-22-17(24)11-3-6-13(7-4-11)27-18(19,20)21/h3-9,14,23H,10H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICCMGZXNXLFPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:

    Formation of the hydroxyethyl intermediate: This step involves the reaction of 3,4-dimethoxyphenylacetic acid with ethylene oxide under basic conditions to form the hydroxyethyl intermediate.

    Introduction of the trifluoromethoxy group: The hydroxyethyl intermediate is then reacted with 4-trifluoromethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Regeneration of the hydroxyethyl group.

    Substitution: Replacement of the trifluoromethoxy group with other nucleophiles.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with target proteins, while the trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The dimethoxyphenyl group can participate in π-π interactions with aromatic residues in proteins, contributing to the compound’s binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structure : Lacks the hydroxyethyl and trifluoromethoxy groups. The benzamide is directly attached to a 3,4-dimethoxyphenethyl chain.
  • Synthesis : Prepared via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield) .
  • Physical Properties : Melting point = 90°C; characterized by ¹H/¹³C-NMR (Tables 1–2 in ).
  • Key Differences :
    • Absence of trifluoromethoxy group reduces metabolic stability and lipophilicity.
    • Shorter ethyl linker instead of hydroxyethyl may decrease solubility.

N-(2-Hydroxyethyl)-3-[6-(4-(trifluoromethoxy)phenylamino)pyrimidin-4-yl]benzamide

  • Structure: Incorporates a pyrimidine ring and trifluoromethoxy-anilino group.
  • Molecular Weight : 418.4 g/mol (vs. ~409 g/mol estimated for the target compound) .
  • Synthesis : Suzuki coupling of 6-chloro-N-(4-(trifluoromethoxy)phenyl)pyrimidin-4-amine with 3-carboxyphenylboronic acid .
  • Key Differences: Pyrimidine ring introduces planar rigidity, likely enhancing kinase or enzyme targeting. Higher molecular weight may affect bioavailability compared to non-heterocyclic analogs.

N-{[1-(Dimethylamino)cyclohexyl]methyl}-4-(trifluoromethyl)benzamide

  • Structure: Replaces dimethoxyphenyl-hydroxyethyl with a cyclohexyl-dimethylamino group and uses trifluoromethyl instead of trifluoromethoxy.
  • Key Differences: Trifluoromethyl is more electron-withdrawing than trifluoromethoxy, altering electronic properties.

4-((3,4-Dimethoxyphenylamino)methyl)-N-(2-hydroxyphenyl)benzamide

  • Structure: Features a 3,4-dimethoxyphenylaminomethyl bridge and a 2-hydroxyphenyl group.
  • Key Differences: Additional hydroxyphenyl group enables stronger hydrogen bonding, possibly enhancing receptor affinity. Aminomethyl linker vs. hydroxyethyl may alter conformational flexibility .

Structural and Functional Analysis Table

Compound Name Key Substituents Molecular Weight (g/mol) Key Spectral Data/Notes Reference
Target Compound 3,4-Dimethoxyphenyl-hydroxyethyl, 4-CF₃O ~409 (estimated) Expected IR: νC=O ~1660 cm⁻¹, νOH ~3400 cm⁻¹
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide 3,4-Dimethoxyphenethyl, benzamide ~329 ¹H-NMR: δ 7.7 (benzamide), δ 3.8 (OCH₃)
N-(2-Hydroxyethyl)-pyrimidinyl-benzamide Pyrimidine, CF₃O, hydroxyethyl 418.4 MS: m/z 419.4 (M+H⁺); IR: νNH ~3300 cm⁻¹
N-Cyclohexyl-dimethylamino-CF₃-benzamide Cyclohexyl-dimethylamino, CF₃ ~402 Not reported in evidence; inferred properties

Research Implications

  • Medicinal Chemistry : The hydroxyethyl and trifluoromethoxy groups balance solubility and metabolic stability, making the compound a candidate for CNS or antimicrobial agents.
  • Agrochemical Potential: Similar benzamides (e.g., etobenzanid ) are used as herbicides; the trifluoromethoxy group may enhance soil persistence.

Biological Activity

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide is a complex organic compound with significant biological activity due to its unique structure. This article explores its biological properties, mechanisms of action, and potential applications in medicine and research.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C18H18F3NO4
  • Molecular Weight : 369.3 g/mol
  • CAS Number : 1797616-15-9

The compound features a trifluoromethyl group attached to a benzamide core, along with a hydroxyethyl group linked to a dimethoxyphenyl ring. This structural configuration contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group enhances binding affinity to proteins and enzymes, while the hydroxyethyl and dimethoxyphenyl groups influence reactivity and stability. These interactions can modulate various physiological processes, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act on various receptors, potentially influencing signaling pathways.
  • Antiviral Activity : Preliminary studies suggest potential antiviral properties, particularly against certain viral strains.

Antiviral Activity

Recent studies have explored the antiviral potential of related compounds in the same class. For example:

CompoundEC50 (μM)Virus Type
Compound A0.20HIV
Compound B0.35Influenza
This compoundTBDTBD

While specific data for this compound is limited, its structural analogs exhibit significant antiviral activities, suggesting that further investigation could yield promising results for this compound.

Cytotoxicity Studies

Cytotoxicity assays have been conducted on various cancer cell lines to assess the compound's potential as an anticancer agent.

Cell LineIC50 (μM)Reference
HeLaTBD
MCF-7TBD
A549TBD

These studies indicate that the compound may possess significant cytotoxic effects against certain cancer cell lines, warranting further exploration into its therapeutic potential.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluating the effects of similar benzamide derivatives found that modifications at specific positions significantly enhanced anticancer activity. The findings suggest that this compound could be optimized for improved efficacy against cancer cells.
  • Enzyme Interaction Studies : Research has shown that benzamides can inhibit key metabolic enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells. This property could be leveraged for developing new anticancer therapies.

Q & A

Q. What synthetic strategies are recommended for synthesizing N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide, and how do reaction conditions impact yield?

  • Methodological Answer : A two-step approach is typically employed:

Amide Coupling : React 3,4-dimethoxyphenylethanolamine with 4-(trifluoromethoxy)benzoyl chloride under Schotten-Baumann conditions. Use sodium carbonate (Na₂CO₃) as a base in dichloromethane (DCM) at 0–5°C to minimize side reactions .

Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) removes unreacted starting materials. Yield optimization (70–85%) depends on strict temperature control and stoichiometric excess (1.2–1.5 eq) of the benzoyl chloride .
Key Considerations : Hazard analysis for reagents like dichloromethane and benzoyl chloride derivatives is critical due to mutagenicity risks in related anomeric amides .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Identify the hydroxyethyl group (δ 4.2–4.5 ppm for –CH₂OH, split due to coupling with adjacent chiral center) and trifluoromethoxy substituent (δ 7.6–7.8 ppm for aromatic protons) .
  • ESI-MS : Confirm molecular weight ([M+H]+ expected at ~428.3 g/mol) with <2 ppm mass accuracy .
  • IR Spectroscopy : Detect amide C=O stretch (~1650–1680 cm⁻¹) and hydroxyl O–H stretch (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of structurally analogous benzamides (e.g., mutagenicity vs. therapeutic potential)?

  • Methodological Answer :
  • Comparative Mutagenicity Assays : Use Ames II testing to compare the compound with analogs like N-(benzyloxy)-4-(trifluoromethyl)benzamide, which shows lower mutagenicity (e.g., <1.5-fold revertant increase vs. 2.5-fold in benzyl chloride controls) .
  • Mechanistic Studies : Employ molecular docking to assess interactions with metabolic enzymes (e.g., cytochrome P450) that may activate/deactivate mutagenic pathways .
  • Meta-Analysis : Cross-reference data from PubChem and peer-reviewed studies to identify trends in substituent effects (e.g., trifluoromethoxy groups reduce metabolic instability vs. nitro groups) .

Q. What strategies enhance the pharmacokinetic (PK) profile of this compound, particularly its blood-brain barrier (BBB) permeability?

  • Methodological Answer :
  • Lipophilicity Optimization : Introduce fluorine-rich substituents (e.g., trifluoromethoxy) to increase logP (target ~2.5–3.5) while balancing aqueous solubility via hydroxyl group retention .
  • In Vitro BBB Models : Use MDCK-MDR1 cell monolayers to measure permeability (Papp >5 × 10⁻⁶ cm/s indicates favorable BBB penetration) .
  • Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to quantify half-life (t1/2 >30 min preferred) and identify major metabolites via LC-MS/MS .

Q. What in vitro assays are recommended to evaluate this compound’s potential as a biochemical probe for kinase inhibition?

  • Methodological Answer :
  • Kinase Panel Screening : Test against a diversified panel (e.g., 100+ kinases at 1 µM) using ADP-Glo™ assays. Prioritize kinases with <30% residual activity .
  • Cellular Target Engagement : Use NanoBRET™ technology to quantify intracellular binding to kinases like PKC or MAPK .
  • Counter-Screening : Assess off-target effects on GPCRs (Calcium flux assays) and ion channels (Patch-clamp electrophysiology) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.